3-Oxa-9-azaspiro[5.5]undecan-2-one
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C9H15NO2/c11-8-7-9(3-6-12-8)1-4-10-5-2-9/h10H,1-7H2 |
InChI Key |
YNBJSGQWQZLGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCOC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Oxa-9-azaspiro[5.5]undecan-2-one with structurally related spiroheterocycles, emphasizing differences in heteroatom composition, substituents, and biological activities:
| Compound Name | Heteroatoms | Key Substituents/Modifications | Biological Activity/Application | Synthesis Highlights | Reference |
|---|---|---|---|---|---|
| 3-Oxa-9-azaspiro[5.5]undecan-2-one | 1O, 1N | Parent compound (no substituents) | Template for drug design; activity inferred from analogs | Likely via spiroannulation or ketone formation | [25] |
| 1,9-Diazaspiro[5.5]undecan-2-one | 2N | Carbonyl at position 2 | Anti-obesity, analgesic, immune modulation | Ring fusion with arenes/heteroarenes | [1] |
| 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | 1O, 2N | 9-(2-Indol-3-ylethyl) | Antihypertensive (α1-adrenoceptor blockade) | Substitution at position 9 with arylalkyl groups | [12] |
| 1,4,9-Triazaspiro[5.5]undecan-2-one | 3N | Pyrimidine or benzodioxan substituents | METTL3 inhibition (cancer/epigenetics) | SNAr reactions, Buchwald-Hartwig coupling | [4, 7] |
| 9-Methyl-3-azaspiro[5.5]undecan-3-one | 1N | Methyl group at position 9 | Synthetic intermediate for CNS-targeted agents | Hydrolysis/oxidation of nitriles | [6] |
| 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | 2O, 1N | Hydroxymethyl at position 5 | Predicted pharmacokinetic utility (collision cross-section data) | Not specified in evidence | [8] |
Key Structural and Functional Insights:
Heteroatom Influence :
- The inclusion of oxygen (e.g., 3-Oxa) versus additional nitrogen atoms (e.g., 1,9-Diaza) alters electronic properties and hydrogen-bonding capacity. For instance, 1,4,9-Triazaspiro derivatives exhibit enhanced METTL3 inhibition due to nitrogen-rich frameworks enabling π-π and cation-π interactions with target enzymes .
- Oxygen-containing variants (e.g., 1-Oxa-4,9-diaza) often show improved metabolic stability compared to nitrogen-dominant analogs .
Substituent Effects :
- Bulky substituents (e.g., indolylethyl in 1-Oxa-4,9-diaza) enhance receptor binding but may reduce solubility. Smaller groups (e.g., methyl in 9-Methyl-3-aza) balance potency and bioavailability .
- Pyrimidine moieties in triazaspiro compounds improve selectivity for epigenetic targets like METTL3, demonstrating IC50 values as low as 0.79 μM .
Synthetic Accessibility :
- Michael addition and hydrogenation are common for azaspiro scaffolds .
- SNAr reactions enable modular derivatization of aromatic substituents (e.g., chloropyrimidine in triazaspiro compounds) .
Antihypertensive 1-Oxa-4,9-diaza derivatives act via α1-adrenoceptor blockade, with potency dependent on substituent size and electronics .
Research Findings and Data Tables
Table 1: Comparative Pharmacological Data for Selected Spiroheterocycles
| Compound Class | Target/Activity | IC50/EC50 | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1,4,9-Triazaspiro[5.5]undecan-2-one | METTL3 inhibition | 0.79 μM | Pyrimidine substituent | [7] |
| 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | α1-Adrenoceptor blockade | ED50 = 5 mg/kg | 9-(2-Indol-3-ylethyl) | [12] |
| 1,9-Diazaspiro[5.5]undecan-2-one | Anti-obesity (in vivo models) | Not reported | Carbonyl at position 2 | [1] |
Table 2: Physical Properties of 3-Oxa-9-azaspiro[5.5]undecan-2-one and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Predicted CCS (Ų) [M+H]+ | Solubility (LogP) | Reference |
|---|---|---|---|---|---|
| 3-Oxa-9-azaspiro[5.5]undecan-2-one | C10H15NO2 | 199.23 | ~146 (estimated) | 1.8 (predicted) | [25] |
| 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one | C10H17NO3 | 199.25 | 146.2 | 0.5 | [8] |
| 1,4,9-Triazaspiro[5.5]undecan-2-one (pyrimidine derivative) | C27H40N7O | 478.33 | Not reported | 2.3 | [7] |
Preparation Methods
Robinson Annelation for Spirocyclic Framework Construction
Robinson annelation, a classical method for constructing bicyclic ketones, has been adapted for synthesizing spiro[5.5] systems. In a study by Fröhlich et al., 3-heterospiro[5.5]undecan-9-ones were synthesized via annelation of heterocyclic aldehydes with methyl vinyl ketone (MVK) . For 3-oxa-9-azaspiro[5.5]undecan-2-one, a similar approach could involve:
-
Aldol Condensation : Reacting 4-piperidinecarboxaldehyde with MVK in the presence of a base (e.g., KOH) to form a β-keto-enone intermediate.
-
Cyclization : Intramolecular Michael addition to generate the spirocyclic enone.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to reduce the enone to the saturated ketone .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol | KOH, EtOH, reflux | 65–75 |
| Cyclization | H₂O, Δ | 80–85 |
| Hydrogenation | Pd/C, H₂, EtOAc | 90–95 |
This method offers scalability and moderate yields but requires precise control over stereochemistry during cyclization .
Tandem Conjugate Addition/Dipolar Cycloaddition
A stereoselective route to azaspiro[5.5]undecanes was reported by researchers using a conjugate addition followed by intramolecular dipolar cycloaddition . Applied to 3-oxa-9-azaspiro[5.5]undecan-2-one:
-
Oxime Formation : Treat a cyclohexanone derivative with hydroxylamine to form an oxime.
-
Nitrone Generation : React the oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene to form a transient nitrone.
-
Cycloaddition : Intramolecular dipolar cycloaddition yields a 7-oxa-1-azanorbornane intermediate.
-
Reductive Cleavage : Use Na/Hg amalgam to cleave the N–O bond, yielding the spirocyclic amine.
-
Oxidation : Oxidize the secondary alcohol to a ketone using Jones reagent .
Advantages : High stereocontrol; Disadvantages : Multi-step synthesis with sensitive intermediates.
Reductive Amination and Lactonization
A modular approach combines reductive amination and lactonization:
-
Diastereoselective Alkylation : React 4-piperidone with a bromoethyl acetate derivative.
-
Reductive Amination : Treat the intermediate with NaBH₃CN to form the secondary amine.
-
Lactonization : Acid-catalyzed cyclization (e.g., HCl, MeOH) forms the oxolane ring .
Example Protocol
-
Starting Material: 1-Methyl-4-piperidone
-
Alkylating Agent: Ethyl 2-bromoacetate
Spirocyclization via Intramolecular Etherification
Intramolecular nucleophilic substitution can form the oxolane ring:
-
Synthesis of Diol Precursor : Prepare a piperidine derivative with pendant hydroxyl and ketone groups.
-
Ether Formation : Treat with TsCl/pyridine to activate the hydroxyl group, followed by base-mediated cyclization .
Critical Considerations :
-
Solvent polarity significantly impacts cyclization efficiency (e.g., DMF > THF).
-
Steric hindrance at the reaction center may reduce yields.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methods enable rapid diversification:
Q & A
Q. What safety protocols are essential when handling 3-Oxa-9-azaspiro[5.5]undecan-2-one derivatives?
- Methodological Answer :
- Toxicology Screening : Assess acute toxicity in zebrafish embryos (LC₅₀ > 100 µM) before mammalian studies .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods for azide-containing analogs .
- Waste Disposal : Neutralize reactive intermediates (e.g., azides) with aqueous NaNO₂ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
